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Compound of Interest

Compound Name: Eurocin

Cat. No.: B1576607

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurocin is a 42-amino acid, cysteine-rich antifungal peptide, classified as a defensin-like
peptide (fDLP), originally isolated from Eurotium amstelodami.[1] It exhibits potent activity
against Gram-positive bacteria by inhibiting cell wall biosynthesis through binding to lipid 11, a
key precursor in the peptidoglycan synthesis pathway.[2] The therapeutic potential of Eurocin
and other antimicrobial peptides (AMPS) is significant, particularly in the context of rising
antibiotic resistance. This document provides a comprehensive protocol for the recombinant
expression and purification of Eurocin in an Escherichia coli host system, a cost-effective and
scalable method for producing peptides for research and development.

Data Presentation
Table 1: Physicochemical Properties of Eurocin
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Property Value

Amino Acid Count 42

Molecular Weight (Predicted) ~4.5 kDa

Theoretical pl Basic (predicted)

Cysteine Residues 6 (forming 3 disulfide bonds)
Source Organism Aspergillus amstelodami

Data derived from UniProt entry K7N5LO0.[2]

Table 2: Expected Yields and Purity of Recombinant

Eurocin
Expression & Purification

Expected Yield Purity
Stage

Variable (dependent on
Crude Cell Lysate ) <10%
expression levels)

Post-IMAC Purification 5-15 mg/L of culture 80-95%

Post-Fusion Tag Cleavage &

1-5 mg/L of culture >98%
RP-HPLC

Expected yields are estimates based on the expression of similar antimicrobial peptides in E.
coli and may require optimization.

Experimental Protocols

This protocol outlines the steps for producing a recombinant Eurocin peptide with a cleavable
N-terminal histidine tag for simplified purification.

Gene Synthesis and Codon Optimization

The amino acid sequence of Eurocin, obtained from the UniProt database (Accession:
K7N5LO0), will be used to design a synthetic gene.[2] To enhance expression in E. coli, the gene
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sequence will be codon-optimized.[3][4] The optimized sequence will be synthesized and
cloned into a suitable expression vector.

Eurocin Amino Acid Sequence: GFCFRGTCGSGHCDHSKCHCRGRYCGGFCGKGTCVCY
Design Considerations:

o Codon Usage: Adapt the nucleotide sequence to match the codon bias of E. coli K-12
strains.[5][6]

o Restriction Sites: Flank the gene with appropriate restriction sites for cloning into the chosen
expression vector (e.g., Ndel and Xhol for pET vectors).

e Fusion Tag and Cleavage Site: Incorporate a sequence encoding a hexahistidine (6xHis) tag
at the N-terminus, followed by an enterokinase cleavage site (DDDDK) to allow for the
removal of the tag after purification.[7][8]

Vector Construction

The synthesized, codon-optimized Eurocin gene will be cloned into a pET expression vector,
such as pET-28a(+), under the control of a strong T7 promoter.[9][10][11] This system allows
for high-level, inducible protein expression in appropriate E. coli host strains.[12][13]

Cloning Workflow:

» Digest the pET-28a(+) vector and the synthetic gene insert with the selected restriction
enzymes (e.g., Ndel and Xhol).

 Ligate the digested insert into the linearized pET-28a(+) vector.

o Transform the ligation product into a cloning strain of E. coli (e.g., DH50a) for plasmid
propagation.

o Select for positive clones on LB agar plates containing kanamycin.

 Verify the correct insertion and sequence of the Eurocin gene by colony PCR and Sanger
sequencing.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/18289875/
https://www.researchgate.net/post/Is_codon_optimization_necessary_when_heterologously_express_protein
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://www.biosynsis.com/blog/codon-optimization-for-different-expression-systems-key-points-and-case-studies/
https://pubmed.ncbi.nlm.nih.gov/40133777/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Enterokinase_Cleavage_of_X_press_Tag_Fusion_Proteins.pdf
https://patents.google.com/patent/EP1326882A2/en
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://en.vectorbuilder.com/resources/vector-system/pET16b.html
https://www.merckmillipore.com/INTL/en/life-science-research/genomic-analysis/dna-preparation-cloning/pet-expression-vectors/qFSb.qB.mLQAAAFA6.VkiQ0G,nav
https://pubmed.ncbi.nlm.nih.gov/21390849/
https://experiments.springernature.com/articles/10.1385/1-59259-038-1:947
https://www.sinobiological.com/resource/protein-review/ecoli-protein-expression-system
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Recombinant Protein Expression

For protein expression, the verified pET-28a(+)-Eurocin plasmid will be transformed into an E.
coli expression strain, such as BL21(DE3).[14][15] To promote proper disulfide bond formation,
a strain like SHuffle® T7 Express Competent E. coli can be utilized, which has an oxidizing
cytoplasm.

Expression Protocol:

e Transform the pET-28a(+)-Eurocin plasmid into competent E. coli BL21(DE3) or SHuffle®
T7 cells.

 Inoculate a single colony into 5 mL of LB medium containing kanamycin (50 pug/mL) and
grow overnight at 37°C with shaking.

e Inoculate 1 L of fresh LB medium (with kanamycin) with the overnight culture and grow at
37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

 Induce protein expression by adding isopropyl B-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.5 mM.

o Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to
enhance protein solubility and correct folding.

o Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be
stored at -80°C until purification.

Protein Purification

¢ Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole,
pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail.

o Disrupt the cells by sonication on ice.
» Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

The clarified supernatant containing the His-tagged Eurocin fusion protein is purified using a
Ni-NTA affinity column.[1][16][17]
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IMAC Protocol:

Equilibrate a Ni-NTA column with lysis buffer.
o Load the clarified lysate onto the column.

e Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NacCl, 20 mM imidazole, pH
8.0) to remove non-specifically bound proteins.[18]

o Elute the His-tagged Eurocin with elution buffer (50 mM NaH2PO4, 300 mM NacCl, 250-500
mM imidazole, pH 8.0).[18]

o Collect the elution fractions and analyze by SDS-PAGE to confirm the presence and purity of
the fusion protein.

Fusion Tag Cleavage

To obtain the native Eurocin peptide, the N-terminal His-tag is removed by enzymatic cleavage
with enterokinase.[7][19][20][21]

Cleavage Protocol:

» Buffer exchange the purified fusion protein into a cleavage buffer (e.g., 20 mM Tris-HCI, 50
mM NaCl, 2 mM CaCl2, pH 7.4).

o Add enterokinase to the fusion protein solution at an optimized enzyme-to-substrate ratio
(e.g., 1:100 w/w).

 Incubate the reaction at room temperature for 16-24 hours.

e Monitor the cleavage reaction by SDS-PAGE.

Final Purification by Reversed-Phase HPLC (RP-HPLC)

The final purification of the cleaved Eurocin peptide is achieved by RP-HPLC, which separates
the peptide from the cleaved His-tag, uncleaved fusion protein, and the enterokinase.[22][23]
[24][25]
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RP-HPLC Protocol:

» Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration of
0.1%.

e Inject the sample onto a C18 RP-HPLC column.

o Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water
(containing 0.1% TFA).

o Collect the fractions corresponding to the Eurocin peptide peak.

o Confirm the purity and identity of the final product by analytical RP-HPLC and mass
spectrometry.

» Lyophilize the pure fractions to obtain the final Eurocin peptide powder.

Visualizations

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

1. Gene Preparation

Eurocin Amino Acid Sequence

Codon Optimization for E. coli

[eHERSOIGESH

2. Vector Construction

pET-28a(+) Vector

Ligation

Transformation (DH5a)

Plasmid Purification & Verification

¢ 3. Protein‘;ixpression

El'ransformation (BL21(DE3)D

IPTG Induction

(Fromaeer)
\
Cell Harvesting

4. Purification

Cell Lysis
IMAC Purification
Enterokinase Cleavage

RP-HPLC Purification

Pure Eurocin Peptide
- J

Click to download full resolution via product page

Caption: Experimental workflow for recombinant Eurocin expression and purification.
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Caption: Proposed mechanism of action of Eurocin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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